molecular formula C4H8ClF4N B1484716 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride CAS No. 2097960-26-2

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride

Cat. No. B1484716
CAS RN: 2097960-26-2
M. Wt: 181.56 g/mol
InChI Key: YXMHJEZNOHWRTQ-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobutan-1-amine hydrochloride (TFB-HCl), also known as 2,4,4,4-TFB-HCl, is an organic compound of the amine type. It is a primary amine with a molecular formula of C4H8ClF4N and a molecular weight of 173.55 g/mol. TFB-HCl is a colorless, volatile liquid with a boiling point of 108 °C. It is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Synthesis and Characterization

A key area of application for 2,4,4,4-tetrafluorobutan-1-amine hydrochloride involves its use in the synthesis of various compounds, highlighting its utility as a building block in organic synthesis. For instance, it has been utilized in the synthesis of perhalogenated ketones and alkenes, demonstrating the compound's versatility in generating complex molecular structures with potential applications in materials science and pharmacology (Balaraman, Moskowitz, Liu, & Wolf, 2016). Additionally, its application in catalyzing aldol reactions through tetrapeptide organocatalysts underlines its role in facilitating highly selective and efficient chemical transformations, relevant in the development of pharmaceuticals and fine chemicals (Wu, Da, Du, Guo, Li, Yi, Jia, & Ma, 2009).

Functionalization and Catalysis

The compound has shown promise in the development of catalysts for specific chemical reactions, such as the Rh(III)-catalyzed C–H bond functionalization. This application is crucial for the asymmetric synthesis of α-branched amines, demonstrating the role of this compound in enabling the production of enantiomerically enriched compounds, which is of significant interest in medicinal chemistry (Wangweerawong, Bergman, & Ellman, 2014).

Material Science Applications

In material science, the functionalization of surfaces with amine groups using derivatives of this compound has been explored, particularly in the modification of silica surfaces. This research points towards the compound's utility in enhancing the properties of materials for use in sensors, adsorbents, and catalyst supports (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Fluorination Techniques

The development of new synthetic methodologies for the preparation of fluorinated compounds also features the use of this compound. These methodologies are critical for the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity and stability (Konno, Egashira, Kajimoto, Kataoka, & Yamada, 2020).

properties

IUPAC Name

2,4,4,4-tetrafluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N.ClH/c5-3(2-9)1-4(6,7)8;/h3H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHJEZNOHWRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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